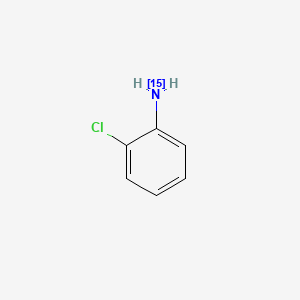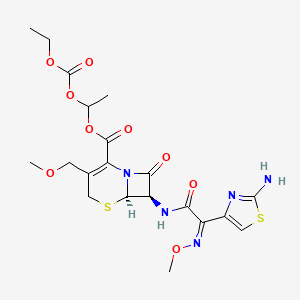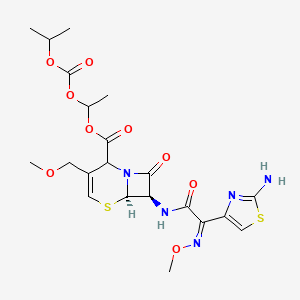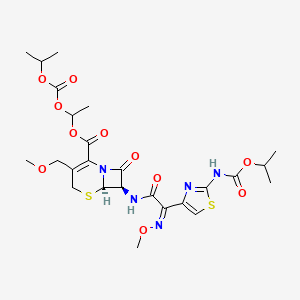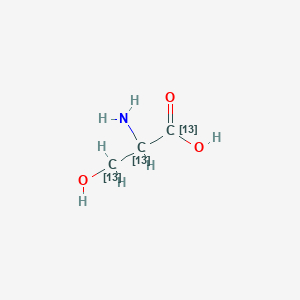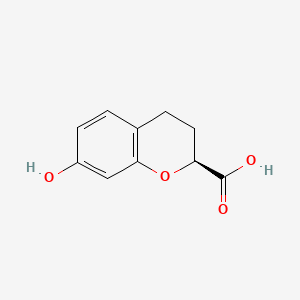
N-Linoleoylethanolamine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linoleoyl Ethanolamide-d4 is a deuterated form of Linoleoyl Ethanolamide, which is a fatty acid ethanolamide. This compound is characterized by the presence of four deuterium atoms at specific positions in its molecular structure. Linoleoyl Ethanolamide-d4 is primarily used as an internal standard for the quantification of Linoleoyl Ethanolamide in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Linoleoyl Ethanolamide-d4 can be synthesized through the amidation reaction between methyl linoleate and ethanolamine. The reaction is typically conducted at 30°C for 1 hour, using sodium methoxide as a catalyst. This method yields a high percentage of Linoleoyl Ethanolamide in the crude reaction mixture .
Industrial Production Methods
The industrial production of Linoleoyl Ethanolamide-d4 follows similar synthetic routes but on a larger scale. The scalability of the reaction allows for the efficient production of the compound, making it feasible for extensive biological and nutritional studies .
Chemical Reactions Analysis
Types of Reactions
Linoleoyl Ethanolamide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy derivatives, while reduction may yield saturated derivatives .
Scientific Research Applications
Linoleoyl Ethanolamide-d4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Linoleoyl Ethanolamide.
Biology: Studied for its role as an endogenous signaling molecule in cells and tissues.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of nonionic surfactants and other industrial applications .
Mechanism of Action
Linoleoyl Ethanolamide-d4 exerts its effects by weakly binding to G-protein-coupled cannabinoid receptors of type-1 (CB1) and CB2 receptors. It inhibits the binding of specific ligands to these receptors, leading to various biological effects. The compound also increases ERK phosphorylation and AP-1-dependent transcription in a CB-receptor-independent manner .
Comparison with Similar Compounds
Similar Compounds
Oleoyl Ethanolamide: Another fatty acid ethanolamide with similar biological activities.
Palmitoyl Ethanolamide: Known for its anti-inflammatory properties.
Stearoyl Ethanolamide: Exhibits anti-inflammatory and anorexic effects.
Uniqueness
Linoleoyl Ethanolamide-d4 is unique due to its deuterated form, which enhances its stability and allows for precise quantification in analytical applications. Its specific binding affinities and biological activities also distinguish it from other similar compounds .
Properties
IUPAC Name |
(9Z,12Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12-dienamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6-,10-9-/i18D2,19D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXDGUVSAAQARU-UKNLGWMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
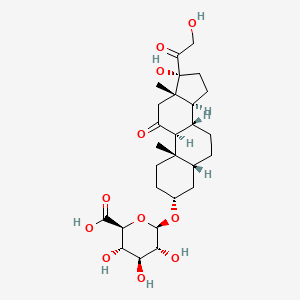
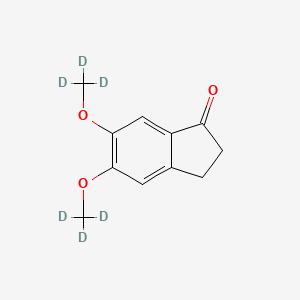
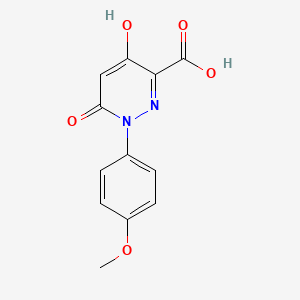

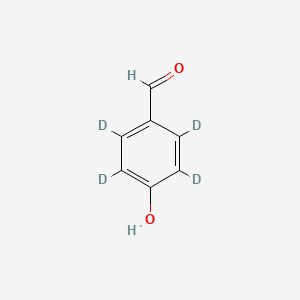
![(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B570187.png)
